A Technical Guide to N-Fmoc-N'-methyl-L-asparagine: Properties, Synthesis, and Applications in Peptide Drug Discovery
A Technical Guide to N-Fmoc-N'-methyl-L-asparagine: Properties, Synthesis, and Applications in Peptide Drug Discovery
This guide provides an in-depth technical overview of N-Fmoc-N'-methyl-L-asparagine, a crucial building block for the synthesis of advanced peptide therapeutics. Tailored for researchers, chemists, and professionals in drug development, this document explores the compound's chemical properties, its strategic role in enhancing peptide stability and bioavailability, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
Peptide-based drugs offer high specificity and potency, yet their therapeutic potential is often hindered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of a peptide bond's amide proton with a methyl group, is a powerful strategy to overcome these limitations.[2] This modification can significantly enhance a peptide's pharmacokinetic profile by rendering it resistant to enzymatic degradation and improving its ability to cross cellular membranes.[1][2] N-Fmoc-N'-methyl-L-asparagine is a key reagent in this context, allowing for the site-specific incorporation of an N-methylated asparagine residue into a peptide sequence.[3]
The introduction of an N-methyl group on the asparagine side-chain amide has been shown to prevent deamidation, a common degradation pathway for asparagine-containing peptides that can lead to loss of function.[4][5] By mitigating this degradation, N-methylation can significantly extend the in vivo half-life of therapeutic peptides.[4]
Physicochemical Properties of N-Fmoc-N'-methyl-L-asparagine
A thorough understanding of the physicochemical properties of N-Fmoc-N'-methyl-L-asparagine is essential for its effective use in peptide synthesis. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 149204-93-3 | [6][7] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [6][8] |
| Molecular Weight | 368.39 g/mol | [6][9] |
| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-(methylamino)-4-oxobutanoic acid | [6][10] |
| Appearance | White to off-white powder or solid | [11] |
| Purity | ≥97% | [6] |
| Storage | Room temperature | [3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N'-methyl-L-asparagine is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[12] The Fmoc protecting group on the α-amino function allows for a mild and selective deprotection strategy, which is crucial for preserving the integrity of the growing peptide.[13]
The Rationale Behind Using N-Fmoc-N'-methyl-L-asparagine
The decision to incorporate an N-methylated asparagine residue is driven by the desired therapeutic properties of the final peptide. Key motivations include:
-
Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, thereby preventing cleavage of the adjacent peptide bond and increasing the peptide's half-life in vivo.[2]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation can disrupt the hydrogen-bonding network of the peptide backbone, leading to a more lipophilic and conformationally flexible molecule that can more readily cross biological membranes.[1]
-
Prevention of Asparagine Deamidation: The methylation of the side-chain amide nitrogen in asparagine directly blocks the intramolecular cyclization reaction that leads to deamidation and the formation of isoaspartate, a modification that can alter or abolish biological activity.[4][5][14]
Experimental Workflow: Incorporation of N-Fmoc-N'-methyl-L-asparagine via SPPS
The following diagram illustrates a typical workflow for the incorporation of N-Fmoc-N'-methyl-L-asparagine into a peptide sequence using manual Fmoc-SPPS.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the key steps for incorporating a single N-Fmoc-N'-methyl-L-asparagine residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
N-Fmoc-N'-methyl-L-asparagine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (e.g., 20% piperidine in DMF) to the resin.
-
Agitate the mixture for the recommended time (typically 5-20 minutes).
-
Drain the deprotection solution.
-
Repeat the deprotection step once more to ensure complete removal of the Fmoc group.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vial, dissolve N-Fmoc-N'-methyl-L-asparagine (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2-3 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for the required coupling time. Note that coupling to an N-methylated amine can be slower than to a primary amine, so extended coupling times or double coupling may be necessary.[15]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring the Coupling Reaction: It is advisable to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative Kaiser test (no color change) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, any unreacted free amines can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
-
Proceed to the next cycle: The process is repeated for the subsequent amino acid in the sequence.
Challenges and Mitigation Strategies in Synthesis
While the benefits of incorporating N-methylated amino acids are significant, there are also challenges to consider during synthesis.
Slower Coupling Kinetics
The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, which can lead to slower coupling reactions.[15]
Mitigation:
-
Use of Potent Coupling Reagents: Reagents such as HATU or PyAOP are often more effective for coupling to N-methylated amines than standard reagents like HBTU.[15]
-
Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can help to drive it to completion.
-
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can ensure a higher yield.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the coupling reaction.[16]
Potential for Side Reactions
-
Aspartimide Formation: Although N-methylation of the side chain prevents deamidation, if the adjacent C-terminal residue is aspartic acid, there is still a risk of aspartimide formation during the basic conditions of Fmoc deprotection.[13][17] This can lead to the formation of β-aspartyl peptides and racemization.[17] Mitigation: The use of sterically hindered protecting groups on the aspartate side chain or the addition of an acidic additive to the deprotection solution can help to suppress this side reaction.[18]
-
Dehydration of the Side Chain: During the activation of the carboxyl group of Fmoc-Asn-OH, dehydration of the side-chain amide to a nitrile can occur, leading to the incorporation of β-cyano-alanine into the peptide.[19][20] While this is a known side reaction for standard Fmoc-Asn-OH, the impact on N-Fmoc-N'-methyl-L-asparagine should be considered and monitored.
Analytical Characterization
Peptides containing N-methylated residues can exhibit complex analytical profiles, often showing multiple peaks in HPLC due to the presence of cis/trans isomers of the N-methylated amide bond.[15]
Mitigation:
-
Variable Temperature HPLC/NMR: Running analytical separations or NMR experiments at different temperatures can help to resolve or coalesce these isomeric peaks, aiding in characterization.
-
Mass Spectrometry: Mass spectrometry is an invaluable tool for confirming the correct mass of the N-methylated peptide.[21]
Conclusion
N-Fmoc-N'-methyl-L-asparagine is a valuable and strategic building block in the synthesis of peptide-based therapeutics. Its ability to enhance proteolytic stability and prevent asparagine deamidation makes it a critical tool for overcoming the inherent pharmacokinetic limitations of peptides. While its use presents some synthetic challenges, such as slower coupling kinetics, these can be effectively managed through the use of appropriate coupling reagents, optimized reaction conditions, and careful analytical monitoring. By leveraging the unique properties of N-Fmoc-N'-methyl-L-asparagine, researchers can design and synthesize novel peptide drug candidates with improved efficacy and developability.
References
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Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
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N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
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Synthesis of N-methylated cyclic peptides. PubMed. [Link]
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Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
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Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
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The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Glycine N-methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing. NIH. [Link]
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Glycine N -Methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate Formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing. ResearchGate. [Link]
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Glycine N-methylation in NGR peptides prevents asparagine deamidation.... ResearchGate. [Link]
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FMOC-L-asparagine | C19H18N2O5 | CID 2724774. PubChem. [Link]
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Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]
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Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
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Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate. [Link]
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n-Fmoc-n'-methyl-l-asparagine | C20H20N2O5 | CID 95565906. PubChem. [Link]
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Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. PMC. [Link]
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Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
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Asparagine coupling in Fmoc solid phase peptide synthesis. Scite.ai. [Link]
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Characterization of N-Terminal Asparagine Deamidation and Clipping of a Monoclonal Antibody. MDPI. [Link]
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Fmoc-Amino Acids. Glycopep. [Link]
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